Author: BenchChem Technical Support Team. Date: April 2026
Initiating the Analysis
I've initiated the analysis of this request. The core is a synthesis route for (3-Bromo-2-chloro-5-methylphenyl)methanol, which I am framing as application notes and protocols aimed at researchers. This is where my focus currently resides, and I am in the initial steps of the project.
Defining the Structure
I'm now focusing on defining the required structure for the application notes and protocols. Autonomy in editorial control is paramount. I'm prioritizing scientific integrity by focusing on causality, self-validating protocols, and authoritative grounding with in-text citations, and a reference list. The visualization is also in scope, as are the specific formatting requirements for tables, step-by-step methodologies, and DOT diagrams with the color palette.
Analyzing the Structure
I am now delving into the structural analysis. I've begun by meticulously dissecting the molecule: (3-Bromo-2-chloro-5-methylphenyl)methanol. I've pinpointed the functional groups and substituents on the benzene ring and am now starting a retrosynthetic analysis. My focus is on various synthetic routes to the key building blocks, specifically exploring reduction of a corresponding carboxylic acid or formylation.
Identifying Key Compounds
I've confirmed the existence of three key compounds: (3-Bromo-2-chloro-5-methylphenyl)methanol (CAS 2090528-44-0), 3-Bromo-2-chloro-5-methylbenzoic acid (CAS 154257-78-0), and 3-Bromo-2-chloro-5-methylbenzaldehyde (CAS 1934517-43-7). Now, I'm shifting focus to designing a robust synthesis route, starting with Route A.
Analyzing Bromination Directives
I'm now deep-diving into the bromination of 2-chloro-5-methylbenzoic acid. It looks promising, since the directing effects of the -Cl, -CH3, and -COOH substituents should favor the 3-position. I'm carefully analyzing the directing effects and the possible outcomes of electrophilic aromatic substitution to ensure a high yield of the desired 3-bromo product. Further work is required to determine if additional products form, and what their ratio would be.
Revising Synthetic Routes
I've hit a roadblock with the direct bromination of 5-methylbenzoic acid due to regioselectivity concerns; the proposed route isn't promising. Now I'm shifting to a starting material of 2-chloro-5-methylaniline, but it also won't work, and I need to figure out a better starting material. Now I'm considering 2-bromo-4-methylaniline. The goal is now to identify an appropriate starting material.
Revising Compound Positionality
I'm now mapping the substitution pattern on the benzene ring, considering a 1,2,3,5-tetrasubstituted pattern. The starting point for my analysis is 2-chloro-4-methylaniline, but I am now focused on a key insight: the chlorine and methyl groups are para to each other. This is confirmed by verifying the distance between the two compounds and considering various derivatives. Now, the starting point can be one of three candidates.
Considering Halogenation Methods
I'm now contemplating bromination and chlorination methods for 5-methylbenzoic acid. The literature suggests using NBS with THF for bromination, and chlorine gas or thionyl chloride for chlorination. I'm assessing the practical implications of each method now.
Revising Synthetic Route
I've realized the previous information was generic. Now I'm focused on a robust synthesis for (3-Bromo-2-chloro-5-methylphenyl)methanol from a cheap starting material. I'm considering 2-chloro-5-methylbenzoic acid as the starting point. I'm analyzing the directing effects of the substituents (-COOH, -Cl, -CH3) to assess potential bromination positions and the challenges presented. I am also considering a Sandmeyer reaction.
Exploring Nitration Regioselectivity
I've just had a breakthrough! Nitration of 2-chloro-5-methylbenzoic acid is highly regioselective, yielding the 3-nitro derivative as supported by computational studies and kinetic experiments. This is a solid foundation, which leads directly to 2-chloro-5-methyl-3-nitrobenzoic acid. This seems to be a chemically sound step. I'm now sketching the synthetic route.
Verifying Proposed Synthesis
I've just validated a 4-step synthesis route. It starts with nitration of 2-chloro-5-methylbenzoic acid, using HNO3/H2SO4 below 10°C, followed by reduction of the nitro group to an amine, using iron and NH4Cl in EtOH/H2O. Then, I'll perform a Sandmeyer reaction to introduce bromine using NaNO2 and HBr to produce the brominated product. I will finish with a carboxylic acid reduction to the desired alcohol.
Validating Reaction Sequence
I've confirmed the final carboxylic acid reduction step using BH3·THF. The literature and a patent snippet perfectly match my proposed conditions for reducing 3-bromo-2-chloro-5-methylbenzoic acid to the target alcohol. The use of BH3 ensures selectivity, preventing undesired side reactions. I will now prepare a structure for the Application Note!
Outlining Experimental Procedures
I'm now detailing each step of the synthesis for the target molecule in an application note. This will include precise experimental procedures for nitration, reduction of the nitro group, the Sandmeyer bromination, and the final carboxylic acid reduction with BH3·THF. I'm focusing on providing enough detail so that the procedure can be replicated in a variety of laboratory settings. I am also planning on including yields and reaction conditions.
Constructing Chemical Workflow
I'm now putting together the chemical transformations in a Graphviz diagram to visually represent the 4-step synthesis. I've defined nodes for each compound, from the starting material (2-chloro-5-methylbenzoic acid) to the final product ((3-Bromo-2-chloro-5-methylphenyl)methanol), including the intermediates (2-chloro-5-methyl-3-nitrobenzoic acid, 3-Amino-2-chloro-5-methylbenzoic acid, and 3-Bromo-2-chloro-5-methylbenzoic acid). This diagram will clearly depict the flow of the reaction sequence.
Visualizing the Synthesis
I'm now generating a DOT script to visually represent the 4-step synthesis route using a Graphviz diagram. I've defined nodes for each compound, including the starting material and the final product, plus the three intermediate molecules. Reagent and conditions for each step are used as edge labels, and I am following color contrast rules.
Refining DOT Script
I am now fine-tuning the DOT script for the Graphviz diagram, especially focusing on visual clarity. I'm ensuring there's a clear differentiation between nodes and edges, as well as contrast. I've double checked the color contrast rules, ensuring the arrow/symbol colors are easily distinguishable from the background, and that I'm not using the same color for foreground elements. The DOT file is almost complete. I am satisfied with the current layout.
Analyzing Nitration Regioselectivity
I'm now analyzing kinetic data and computational studies that indicate nitration proceeds regioselectively, targeting the meta position. Temperature control is critical for this reaction, and I've compiled the reaction protocol. I'll charge H₂SO₄, then add 2-chloro-5-methylbenzoic acid, and a nitrating mixture to the reaction. I am making notes on safety.
Evaluating Sandmeyer Bromination
I'm now deep-diving into the Sandmeyer bromination step. My focus is on optimizing conditions. I've broken it down into individual procedures, including the critical formation of the diazonium salt, and then its reaction with CuBr in HBr. I'm taking extreme caution to ensure the temperature stays in the required window! I'm also confirming the yield of the target product.
Justifying Carboxylic Acid Reduction
I'm justifying the carboxylic acid reduction step, specifically using BH3·THF. Based on the Google Patents search, this methodology is perfectly suited for similar compounds. The protocol, as outlined in the patent, provides precise procedures for reaction with anhydrous THF at low temperatures. I have specified the steps, including adding BH3·THF, gradually increasing temperature, and quenching with HCl. Finally, I've outlined extraction with ethyl acetate, which will lead to the target alcohol.
Compiling References Section
I'm now putting together the References section for the application note. I am adding a citation for the nitration reaction. I am cross-checking the provided URL, which is a redirect. I will include the information about the source of the chemical information that the synthetic route is based upon. I am also checking Benchchem.com.
Prioritizing URL Veracity
I am now focusing on the accuracy of the URLs for the references section. I've been presented with redirect links. I need to balance linking to the correct sources and following the instruction to "Use real, verified URLs provided by the grounding tool." I am now analyzing each URL carefully, in order to include valid references, prioritizing working URLs over possibly broken deep links. I'm prioritizing direct URLs, and will make sure all provided links resolve correctly.
Finalizing References List
I'm now finalizing the references section, prioritizing direct URLs over possibly broken deep links. I've re-formatted them with in-text citations. I've used verified URLs for Benchchem, Google Patents, and Smolecule. Now I'm completing the details of experimental choices within the protocol.
Incorporating In-Process Checks
I'm now incorporating self-validating system protocols into each step. For the nitration, I'll use TLC to confirm starting material disappearance and new product appearance. I will also use 1H-NMR to confirm regiochemistry, with two doublets with meta-coupling J ~ 2.0 Hz. I'm adding these analytical steps to the experimental procedures for each synthetic step.
Defining Analytical Checkpoints
I'm now detailing in-process validation for each step, including TLC and NMR for nitration, ninhydrin test and LC-MS for nitro reduction, starch-iodide and GC-MS for bromination, and IR spectroscopy for the final reduction step, according to my internal protocols.
Optimizing Reaction Diagrams
I'm now refining the Graphviz diagram with reaction data, including yields and analytical checkpoints. I've incorporated data on reagents, solvents, temperatures, reaction times, and yields. I've also added in-process checks, such as TLC, MS, IR, and NMR. I'm focusing on clarity and conciseness.
Refining Diagram Presentation
I'm now revising the Graphviz diagram for improved readability. I've re-positioned the nodes and edges, and refined labels for clarity. The layout of the 4-step synthesis is now more intuitive, with clear depiction of the flow. I am now incorporating the mechanistic insights, and self-validating protocols to each of the diagram's steps. I am adding references now, as well.
Finalizing Workflow Presentation
I'm now generating final captions for my diagrams, using a concise format, and checking all URLs. I'm satisfied with the clarity of the reaction schema, which contains all the key reaction data and checks. The application note is complete. I've rechecked the citations and structural diagrams. The final workflow is now ready for presentation.
Drafting Causality Explanation
I'm now drafting the explanation for the causality section, focusing on the regiochemical challenges of synthesizing the target compound. I'm elaborating on why direct bromination is unsuitable due to the methyl group's influence. I've highlighted the need for a regioselective approach and emphasized the nitration-Sandmeyer sequence. Computational studies (DFT) and kinetic experiments support this approach, along with low temperature control.
Justifying Nitration and Reduction
I'm justifying the choice of nitration followed by reduction and Sandmeyer bromination as the synthesis's backbone, leveraging directing effects for regiocontrol. The electron-withdrawing groups dictate meta-nitration. I'll explicitly outline self-validating steps. Now I'm working on an effective draft of experimental procedures, including referencing the sources for each of these.
Elaborating on Diazotization
I'm now detailing the diazonium salt formation within the Sandmeyer reaction, including a critical temperature window for NaNO2 and HBr addition. I've broken this down into small sub-steps. I will now add a test for the diazonium salt formation; adding a small amount of the reaction mixture to β-naphthol. Finally, I will check for yield and purity by TLC and GC-MS.